molecular formula C14H17ClN4O B2888190 2-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide CAS No. 2034333-72-5

2-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide

Cat. No. B2888190
CAS RN: 2034333-72-5
M. Wt: 292.77
InChI Key: BVJTVWGJJMTYJJ-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a triazole group, and a chloro group. Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known to bind readily in biological systems with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were synthesized and their structures were established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzamide, triazole, and chloro groups. For example, the triazole group is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its constituent groups. For example, compounds containing a triazole group are known to be thermally stable .

Scientific Research Applications

Neuropharmacological Research

One area of research involves the exploration of substituted benzamides as potential neuropharmacological agents. For instance, a study by Norman et al. (1996) on structure-activity relationships of a series of substituted benzamides revealed the potential of these compounds as atypical antipsychotic agents, highlighting their affinity for dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors (Norman, Rigdon, Hall, & Navas, 1996).

Environmental Science

In environmental science, the photodecomposition of certain benzamide derivatives, such as propyzamide, was studied using titanium dioxide-loaded adsorbent supports as photocatalysts. This research by Torimoto et al. (1996) demonstrates the potential of benzamide derivatives in enhancing the rate of mineralization of pollutants and reducing the concentration of solution-phase intermediates, suggesting applications in water purification and environmental remediation (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Material Science

Another research application is found in material science, where derivatives of benzamide are used in the synthesis of novel materials. Shetty et al. (2010) studied the formation and characterization of gallium(III) complexes with monoamide derivatives of 1,4,7-triazacyclononane-1,4,7-triacetic acid, demonstrating the utility of these complexes in the development of new materials with potential applications in medical imaging and radiopharmaceuticals (Shetty, Choi, Jeong, Hoigebazar, Lee, Lee, Chung, & Lee, 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. For example, some compounds containing a triazole group have been found to exhibit toxicity against human cells .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization, and potential applications. For example, the synthesis and development of new antifungal agents are necessary, and 1,2,4-triazole is one of the most essential pharmacophore systems between five-membered heterocycles .

properties

IUPAC Name

2-chloro-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-10(2)13(7-19-9-16-8-17-19)18-14(20)11-5-3-4-6-12(11)15/h3-6,8-10,13H,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJTVWGJJMTYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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